molecular formula C15H20N2O2S B6046082 {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid

{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid

Katalognummer B6046082
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: TWCHDHPKFRLLQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[(Cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid, also known as CCTA, is a chemical compound that has been studied extensively for its potential therapeutic applications. CCTA is a member of the thiolactam family of compounds, which are known for their ability to inhibit enzymes that play a role in the development of cancer and other diseases. In

Wirkmechanismus

The mechanism of action of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid involves the inhibition of carbonic anhydrase, which is an enzyme that plays a critical role in the growth and development of cancer cells. By inhibiting carbonic anhydrase, this compound can prevent the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the growth and development of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for the treatment of a variety of diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid is its low toxicity profile, which makes it a potential candidate for the treatment of a variety of diseases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in certain applications.

Zukünftige Richtungen

There are several future directions for the study of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid. One area of research is the development of more efficient synthesis methods for this compound, which could improve its yield and reduce its cost. Another area of research is the investigation of this compound's potential therapeutic applications, including its use in the treatment of cancer, arthritis, and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in order to maximize its therapeutic effects.

Synthesemethoden

The synthesis of {[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid involves the reaction of cyclohexylamine, carbon disulfide, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.

Wissenschaftliche Forschungsanwendungen

{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the growth and development of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases, including cancer, arthritis, and cardiovascular disease.

Eigenschaften

IUPAC Name

2-(cyclohexylcarbamothioylamino)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-14(19)13(11-7-3-1-4-8-11)17-15(20)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCHDHPKFRLLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.